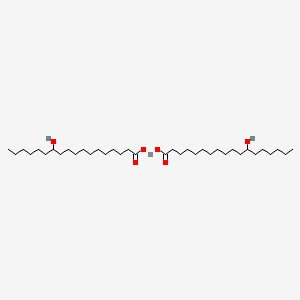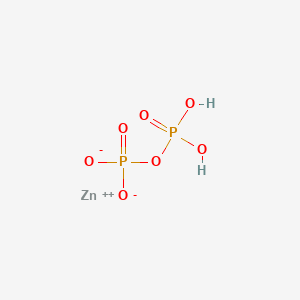
Ammonium 3-hydroxy-5-methylbenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Hidroxi-5-metilbencenosulfonato de amonio es un compuesto orgánico con la fórmula química C7H11NO4S. Es un derivado del ácido bencensulfónico, donde el anillo de benceno está sustituido con un grupo hidroxilo en la posición 3 y un grupo metilo en la posición 5. Este compuesto es conocido por sus diversas aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-Hidroxi-5-metilbencenosulfonato de amonio típicamente involucra la sulfonación del 3-hidroxi-5-metilbenceno. El proceso comienza con la nitración del tolueno para producir 3-nitrotolueno, seguido de la reducción para obtener 3-aminotolueno. Este intermedio se somete luego a sulfonación usando ácido sulfúrico para producir ácido 3-amino-5-metilbencensulfónico. Finalmente, el grupo amino es reemplazado por un grupo hidroxilo a través de una reacción de diazotación, seguida de hidrólisis para producir ácido 3-hidroxi-5-metilbencensulfónico. La sal de amonio se forma al neutralizar el ácido con hidróxido de amonio.
Métodos de producción industrial
La producción industrial del 3-Hidroxi-5-metilbencenosulfonato de amonio sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de grandes reactores y sistemas de flujo continuo para asegurar una producción eficiente. Las condiciones de reacción, como la temperatura, la presión y la concentración de los reactivos, se optimizan para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Hidroxi-5-metilbencenosulfonato de amonio experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto se puede reducir a la amina correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo sulfonato se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio u otras bases fuertes para la sustitución nucleofílica.
Principales productos formados
Oxidación: 3-hidroxi-5-metilbenzaldehído.
Reducción: Ácido 3-amino-5-metilbencensulfónico.
Sustitución: Varios bencensulfonatos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-Hidroxi-5-metilbencenosulfonato de amonio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otros compuestos.
Biología: Se emplea en ensayos bioquímicos y como estándar en química analítica.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como componente en formulaciones farmacéuticas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 3-Hidroxi-5-metilbencenosulfonato de amonio implica su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo sulfonato puede interactuar con sitios cargados positivamente. Estas interacciones pueden influir en varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
El 3-Hidroxi-5-metilbencenosulfonato de amonio se puede comparar con otros compuestos similares, como:
4-Hidroxi bencensulfonato de amonio: Carece del grupo metilo, lo que lleva a diferentes propiedades químicas y reactividad.
3-Hidroxi bencensulfonato de amonio: Carece del grupo metilo en la posición 5, lo que resulta en diferentes efectos estéricos y electrónicos.
5-Metil bencensulfonato de amonio: Carece del grupo hidroxilo, lo que afecta sus capacidades de enlace de hidrógeno.
La singularidad del 3-Hidroxi-5-metilbencenosulfonato de amonio radica en su patrón de sustitución específico, que imparte propiedades químicas y físicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Número CAS |
97404-11-0 |
|---|---|
Fórmula molecular |
C7H11NO4S |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
azanium;3-hydroxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-2-6(8)4-7(3-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
Clave InChI |
MEEPLHRCZWVNGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)







